Methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate
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Overview
Description
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate is a complex organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group, a triphenylphosphoranylidene moiety, and a hexanoate ester. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate typically involves multiple steps. One common approach is to start with the appropriate hexanoate ester and introduce the TBDMS protecting group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The triphenylphosphoranylidene moiety can be introduced via a Wittig reaction, where a phosphonium salt reacts with a carbonyl compound under basic conditions .
Industrial Production Methods
the general principles of organic synthesis, such as the use of flow microreactors for efficient and sustainable synthesis, can be applied .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether and phosphoranylidene moieties.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development and as a probe in NMR studies.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action for Methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate involves its reactivity as a silyl ether and phosphoranylidene compound. The TBDMS group provides stability and protection to reactive hydroxyl groups, while the triphenylphosphoranylidene moiety can participate in Wittig reactions to form alkenes . The compound’s reactivity is influenced by the electronic and steric effects of these groups .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (3-((tert-butyldimethylsilyl)oxy)phenyl)(methoxy)methylphosphonate
- 3-((tert-Butyldimethylsilyl)oxy)methylazetidine
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
Uniqueness
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate is unique due to its combination of a silyl ether protecting group and a phosphoranylidene moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-6-(triphenyl-λ5-phosphanylidene)hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39O4PSi/c1-31(2,3)37(5,6)35-26(23-30(33)34-4)22-25(32)24-36(27-16-10-7-11-17-27,28-18-12-8-13-19-28)29-20-14-9-15-21-29/h7-21,24,26H,22-23H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFANOWXMJEZDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39O4PSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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